molecular formula C4H8N2 B14361478 Cyclobutylidenehydrazine CAS No. 90255-41-7

Cyclobutylidenehydrazine

Cat. No.: B14361478
CAS No.: 90255-41-7
M. Wt: 84.12 g/mol
InChI Key: GOXYFBXOCNAECF-UHFFFAOYSA-N
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Description

Cyclobutylidenehydrazine is a cyclobutane-containing hydrazine derivative characterized by a four-membered cyclobutane ring fused with a hydrazine moiety. The cyclobutane ring introduces significant steric strain due to its small size, which influences its chemical stability and interactions compared to larger cycloalkyl counterparts .

This compound’s synthesis likely involves condensation reactions between cyclobutanone derivatives and hydrazine, analogous to methods used for cyclohexanone-phenylhydrazine adducts (e.g., PEG-400-mediated reactions at 110–120°C) .

Properties

CAS No.

90255-41-7

Molecular Formula

C4H8N2

Molecular Weight

84.12 g/mol

IUPAC Name

cyclobutylidenehydrazine

InChI

InChI=1S/C4H8N2/c5-6-4-2-1-3-4/h1-3,5H2

InChI Key

GOXYFBXOCNAECF-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NN)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclobutylidenehydrazine can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:

  • Cyclobutanone is dissolved in an appropriate solvent such as ethanol.
  • Hydrazine hydrate is added to the solution.
  • The mixture is heated under reflux conditions for several hours.
  • The product is then isolated through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Cyclobutylidenehydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclobutanone and nitrogen gas.

    Reduction: Reduction reactions can convert this compound to cyclobutylamine.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products:

    Oxidation: Cyclobutanone and nitrogen gas.

    Reduction: Cyclobutylamine.

    Substitution: Various substituted hydrazine derivatives.

Scientific Research Applications

Cyclobutylidenehydrazine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: this compound is used in the development of new materials and chemical processes.

Mechanism of Action

Cyclobutylidenehydrazine can be compared with other similar compounds such as cyclopropylidenehydrazine and cyclopentylidenehydrazine. While all these compounds share a similar hydrazine moiety, their ring structures differ, leading to variations in their chemical reactivity and biological activity. This compound is unique due to its four-membered ring, which imparts distinct steric and electronic properties.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares Cyclobutylidenehydrazine with similar cycloalkyl hydrazine derivatives:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Purity (%) Key Applications
This compound* C₄H₈N₂ 84.12 N/A N/A Pharmacological research
Cyclobutylhydrazine dihydrochloride C₄H₁₂Cl₂N₂ 163.06 N/A 95+ Medical intermediate
Cyclohexylhydrazine hydrochloride C₆H₁₃ClN₂ 150.65 110–114 98 Synthetic chemistry
Cyclopentylidenehydrazine-carboxamide C₆H₁₁N₃O 153.17 N/A N/A Crystallography studies

Key Observations :

  • Solubility : Hydrochloride salts (e.g., Cyclobutylhydrazine dihydrochloride) enhance aqueous solubility, critical for pharmaceutical formulations .
  • Crystal Packing : Cyclopentylidenehydrazine-carboxamide forms hydrogen-bonded sheets (N–H⋯O/N interactions), a feature likely shared with cyclobutyl analogs but modulated by ring geometry .

Pharmacological and Chemical Reactivity

  • Cyclopropylhydrazine hydrochloride (70% structural similarity) is studied for CNS applications, indicating possible neuropharmacological utility .
  • Reactivity : this compound’s strained ring may enhance electrophilicity, facilitating nucleophilic additions or cycloadditions. In contrast, cyclohexyl analogs exhibit slower kinetics due to lower ring strain .

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